Product packaging for C.I. Acid green 27(Cat. No.:CAS No. 6408-57-7)

C.I. Acid green 27

Cat. No.: B1266039
CAS No.: 6408-57-7
M. Wt: 685.8 g/mol
InChI Key: IZKQRESKIIFYRB-UHFFFAOYSA-N
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Description

Contextual Significance of C.I. Acid Green 27 in Dye Chemistry and Environmental Sciences

In the realm of dye chemistry, this compound is valued for its ability to produce a vibrant blue-light green shade on various substrates. worlddyevariety.comemperordye.com Its primary applications include the dyeing of protein fibers such as wool and silk, as well as synthetic polyamides like nylon. tnjchem.comtiankunchemical.com It is also utilized in the coloration of leather, paper, and inks. emperordye.com The presence of sulfonate groups in its structure enhances its water solubility, a crucial property for its application in aqueous dyeing processes. smolecule.com

From an environmental science perspective, the significance of this compound stems from its status as a potential water pollutant. Like many synthetic dyes, its complex aromatic structure makes it recalcitrant to natural degradation processes. ontosight.ai The discharge of untreated or inadequately treated effluents from industries utilizing this dye can lead to the contamination of water bodies. This persistence in aquatic environments necessitates the development of effective remediation technologies. Consequently, a substantial body of research is dedicated to methods for its removal and degradation from wastewater. scirp.org

Current Research Landscape and Academic Gaps Regarding this compound

The current research landscape for this compound is predominantly focused on its environmental fate and remediation. Key areas of investigation include:

Adsorption: A significant portion of research explores the use of various low-cost adsorbents for the removal of Acid Green 27 from aqueous solutions. Studies have investigated materials like activated carbon, clays (B1170129) such as bentonite, and various biomass-derived materials. scirp.orgchemicalbook.comresearchgate.net Research often focuses on optimizing conditions like pH, contact time, and adsorbent dosage to maximize removal efficiency. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs are a major focus for the chemical degradation of Acid Green 27. These technologies utilize highly reactive species, such as hydroxyl radicals, to break down the complex dye molecule. nih.gov Photocatalysis, often employing semiconductors like titanium dioxide (TiO₂), is a widely studied AOP for degrading this and other dyes. electrochemsci.org

Electrochemical Degradation: This method involves the use of an electric current to drive oxidation reactions that can decolorize and degrade the dye molecule. researchgate.net

Despite extensive research, several academic gaps remain. A primary challenge is achieving complete mineralization of the dye into benign products like CO₂ and H₂O. Often, degradation processes lead to the formation of intermediate products whose own chemical properties and potential impacts are not fully characterized. Furthermore, while many effective lab-scale removal methods have been demonstrated, developing technologies that are both highly efficient and economically scalable for industrial applications remains a significant hurdle. There is also a need for more in-depth studies on the degradation pathways and the kinetics of the reactions involved in different treatment processes. researchgate.net

Core Research Objectives and Methodological Frameworks for this compound Investigations

The principal objectives of research concerning this compound are centered on environmental protection and analytical chemistry. These objectives include:

Quantifying Removal Efficiency: A primary goal is to determine the effectiveness of various treatment methods. This is often expressed as the percentage of dye removed or the reduction in Chemical Oxygen Demand (COD). researchgate.net

Process Optimization: Researchers aim to identify the optimal conditions for a given treatment method. This involves systematically varying parameters such as pH, temperature, catalyst or adsorbent concentration, and initial dye concentration to achieve the highest degradation or removal rate. pjoes.comacs.org

Understanding Reaction Mechanisms and Kinetics: A deeper objective is to elucidate the chemical pathways through which the dye is degraded. This includes identifying intermediate compounds and studying the reaction rates. Kinetic models, such as pseudo-first-order and pseudo-second-order models, are frequently applied to describe the adsorption process. researchgate.net

Developing Analytical Methods: The development of sensitive and reliable analytical techniques is crucial for detecting and quantifying the dye in environmental matrices. fda.gov

To achieve these objectives, a combination of standard and advanced methodological frameworks is employed.

| Response Surface Methodology (RSM) | Statistical Optimization | A collection of statistical and mathematical techniques used to optimize processes by evaluating the effects of multiple factors and their interactions. acs.orgaimspress.com |

This table outlines the key experimental and analytical techniques used to investigate the properties and remediation of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H34N2NaO8S2 B1266039 C.I. Acid green 27 CAS No. 6408-57-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6408-57-7

Molecular Formula

C34H34N2NaO8S2

Molecular Weight

685.8 g/mol

IUPAC Name

disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

InChI

InChI=1S/C34H34N2O8S2.Na/c1-3-5-9-21-13-15-25(29(19-21)45(39,40)41)35-27-17-18-28(32-31(27)33(37)23-11-7-8-12-24(23)34(32)38)36-26-16-14-22(10-6-4-2)20-30(26)46(42,43)44;/h7-8,11-20,35-36H,3-6,9-10H2,1-2H3,(H,39,40,41)(H,42,43,44);

InChI Key

IZKQRESKIIFYRB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)O)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)O.[Na]

Other CAS No.

6408-57-7

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Crystal Engineering of C.i. Acid Green 27

Advanced Synthetic Routes and Reaction Pathways for C.I. Acid Green 27

The manufacturing of this compound is a sophisticated process that can be approached through various synthetic strategies. These methods primarily involve the construction of the core anthraquinone (B42736) structure followed by modifications to enhance its properties as a dye.

Multi-Step Synthesis from Aromatic Precursors

A common and versatile approach to synthesizing this compound involves a multi-step pathway starting from basic aromatic compounds. This method allows for precise control over the final molecular architecture.

The introduction of amino groups to the aromatic skeleton is a critical step in the synthesis of many dyes, including those of the anthraquinone class. This is typically achieved through a two-step process of nitration followed by reduction.

Nitration involves the introduction of a nitro group (-NO2) onto an aromatic ring. google.com This is an electrophilic aromatic substitution reaction, often carried out using a mixture of nitric acid and sulfuric acid. innovareacademics.in The conditions of the nitration reaction, such as temperature and the concentration of the nitrating agent, are carefully controlled to ensure the desired degree of nitration and to manage the regioselectivity of the substitution. google.com Green chemistry approaches are being explored to make this process more environmentally benign, for instance, by using solid acid catalysts or alternative nitrating agents to reduce the use of strong acids. orgchemres.org

Following nitration, the nitro groups are reduced to amino groups (-NH2). This reduction is a key transformation, as the resulting amino groups are crucial for subsequent coupling reactions. A variety of reducing agents can be employed for this step.

Diazonium coupling is a cornerstone of azo dye synthesis and can be a relevant pathway for creating certain intermediates or analogues in the broader context of dye chemistry. rsc.orgresearchgate.net This reaction involves the conversion of a primary aromatic amine into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. tandfonline.com

The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) in the presence of a mineral acid and sodium nitrite. rsc.org The subsequent coupling reaction leads to the formation of an azo bond (-N=N-), which is the chromophore responsible for the color of azo dyes. While Acid Green 27 is an anthraquinone dye, understanding diazonium chemistry is essential as it represents a fundamental tool in the synthesis of a vast array of colorants.

To function effectively as an acid dye, this compound must be soluble in water. This is achieved through the introduction of sulfonic acid groups (-SO3H) into the dye molecule in a process called sulfonation. smolecule.comcymitquimica.com The presence of these highly polar groups significantly enhances the aqueous dispersibility of the compound. mdpi.com

Sulfonation is typically carried out by treating the aromatic compound with a sulfonating agent, such as concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). The sulfonic acid groups are usually introduced in the final stages of the synthesis. The resulting sulfonated dye is then converted to its sodium salt to further improve its solubility. chemicalbook.com

Diazonium Coupling Reactions

Comparative Analysis of Manufacturing Methods

Different manufacturing methods for this compound exist, each with its own set of advantages and disadvantages. A comparative analysis of these methods is crucial for optimizing production efficiency, cost-effectiveness, and environmental impact.

An important synthetic route for this compound involves the condensation of anthracene-1,4,9,10-tetraol (B146207) with 4-butylaniline. worlddyevariety.comchemicalbook.comchemicalbook.com This reaction forms the core structure of the dye. Anthracene-1,4,9,10-tetraol, also known as leucoquinizarin, serves as a key building block. nih.gov The condensation is followed by sulfonation to introduce the water-solubilizing groups, and the final product is isolated as its sodium salt. chemicalbook.comchemicalbook.com This method is also used for the synthesis of the related dye, Acid Green 25, where p-toluidine (B81030) is used instead of 4-butylaniline. chemicalbook.inchemicalbook.com

The table below provides a summary of the key reaction steps and intermediates in the synthesis of this compound.

StepReaction TypeKey ReactantsKey Intermediates/ProductsPurpose
1CondensationAnthracene-1,4,9,10-tetraol, 4-ButylanilineAnthraquinone derivativeForms the core chromophore structure. chemicalbook.comchemicalbook.com
2SulfonationAnthraquinone derivative, Sulfonating agentSulfonated anthraquinone derivativeIntroduces sulfonic acid groups for water solubility. smolecule.comcymitquimica.com
3Salt FormationSulfonated derivative, Sodium baseThis compound (disodium salt)Enhances aqueous solubility and stability. chemicalbook.com

This synthetic approach highlights the importance of carefully selected intermediates and reaction conditions to achieve the desired final product with high purity and yield.

Controlled Recrystallization and Morphological Control of this compound Crystals

The unstructured nature of the this compound (AG27) dye makes it a candidate for morphological control through systematic recrystallization processes. researchgate.netnih.gov Research has demonstrated that by carefully selecting solvent systems and their volumetric ratios, it is possible to produce AG27 crystals with uniform sizes and highly controlled, predictable shapes. researchgate.netnih.gov This method of employing mixed solvents for recrystallization is a key strategy for synthesizing functional organic crystals with unique and desirable morphologies. researchgate.netnih.gov

The choice of solvent plays a critical role in the crystal growth and ultimate shape of this compound. researchgate.netnih.gov The interaction between the solvent molecules and the solute (AG27) influences the growth rates of different crystallographic planes, thereby dictating the final crystal morphology. researchgate.net

A systematic study on the recrystallization of AG27 was conducted using mixed solvents, primarily combinations of an alcohol (ethanol or methanol) with deionized water (DIW). researchgate.netnih.gov The findings revealed that the shape and size of the resulting AG27 crystals could be effectively regulated by simply adjusting the volume ratio of the alcohol to water in the solution. researchgate.netnih.gov This solvent-controlled approach allows for the selective synthesis of various crystal shapes. researchgate.net The remarkable effect of the mixed solvent system on crystal morphology was further confirmed by using a different solvent mixture, N,N-dimethylformamide (DMF) and deionized water, which resulted in distinct crystal structures. researchgate.netnih.gov

By manipulating the mixed-solvent systems, researchers have successfully synthesized various anisotropic crystal structures of this compound. researchgate.netnih.gov Anisotropic crystals, which have different properties along different axes, are of great interest in materials science.

Specifically, the use of ethanol/water and methanol/water mixtures enabled the selective synthesis of rod-like and shuttle-like AG27 crystals. researchgate.netnih.gov The precise morphology obtained is dependent on the specific volume ratio of the alcohol to water. When a mixed solvent system of N,N-dimethylformamide (DMF) and deionized water was used for crystallization, longer fibrous crystals with a high aspect ratio were formed. researchgate.netnih.gov This demonstrates the versatility of the mixed-solvent recrystallization method in producing a range of distinct, non-uniform crystal shapes. researchgate.net

Table 1: Solvent System Effect on this compound Crystal Morphology

Solvent SystemResulting Crystal MorphologySource
Ethanol / Deionized WaterRod-like, Shuttle-like researchgate.netnih.gov
Methanol / Deionized WaterRod-like, Shuttle-like researchgate.netnih.gov
N,N-dimethylformamide (DMF) / Deionized WaterFibrous (high aspect ratio) researchgate.netnih.gov

To confirm the crystalline nature of the structures obtained through controlled recrystallization, X-ray diffraction (XRD) analysis was performed. researchgate.netnih.gov XRD is a fundamental technique used to determine the atomic and molecular structure of a crystal, in which a beam of X-rays diffracts into many specific directions from the crystal's lattice.

The XRD analyses of the this compound structures synthesized in mixed solvents revealed the periodic nature of the organic crystals. researchgate.netnih.gov This confirmation is crucial as it verifies that the observed rod-like, shuttle-like, and fibrous structures are not amorphous aggregates but are well-ordered, periodic crystalline materials. researchgate.netnih.gov The diffraction patterns provide evidence of the long-range order characteristic of a true crystal lattice.

Molecular Interactions and Solution Behavior of C.i. Acid Green 27

Interaction Dynamics with Biomolecules

The interaction of C.I. Acid Green 27 with biomolecules, particularly proteins, is a subject of significant interest due to its implications in various biological and industrial processes. These interactions are governed by a combination of forces and result in phenomena such as protein binding, conformational changes, and fluorescence quenching.

The binding of small molecules like this compound to proteins can induce significant changes in the protein's three-dimensional structure, potentially altering its biological function.

While direct studies on the interaction between this compound and human hemoglobin are not extensively detailed in the provided results, analogous studies with similar dyes, such as C.I. Acid Red 27, offer valuable insights. Research on Acid Red 27's interaction with human hemoglobin has shown that a binding process occurs, leading to the formation of a complex. nih.gov This interaction is a spontaneous molecular procedure. nih.gov The binding of such dyes can be investigated using various spectroscopic techniques, including UV-visible absorbance, circular dichroism, and fluorescence spectroscopy, to determine binding constants and the number of binding sites. nih.gov Such studies have revealed that the binding of dyes to hemoglobin can alter the microenvironment of amino acid residues like tryptophan and tyrosine. researchgate.net

Molecular docking studies, often used to predict the binding orientation of small molecules to their protein targets, suggest that dyes can bind within the central cavity of the hemoglobin molecule. frontiersin.org These interactions can lead to conformational changes in the protein. For instance, the binding of certain compounds to hemoglobin has been shown to alter its secondary structure, affecting the α-helix content. nih.gov

The binding of dyes to proteins is primarily driven by non-covalent interactions. mdpi.com The key forces at play are electrostatic interactions and hydrophobic interactions. nih.govwikipedia.org

Electrostatic Interactions: These arise from the attraction between oppositely charged groups on the dye molecule and the protein. nih.govslideshare.net For acid dyes, which are anionic, they are attracted to positively charged (cationic) sites on the protein, particularly under acidic conditions where protein molecules can acquire a net positive charge. service.gov.uk These interactions are crucial for the specificity of binding. nih.gov

Hydrophobic Interactions: These interactions are a major driving force for the binding of nonpolar molecules or nonpolar parts of molecules in an aqueous environment. wikipedia.orgnih.gov The hydrophobic parts of the dye molecule tend to associate with hydrophobic pockets on the protein surface to minimize contact with water. wikipedia.orgbenthamopen.com This process is entropically favorable. wikipedia.org

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. rsc.org This phenomenon is a powerful tool for studying the binding of small molecules to proteins. pnas.org The intrinsic fluorescence of proteins, primarily due to tryptophan and tyrosine residues, can be quenched upon binding of a ligand. frontiersin.org

Studies have shown that Acid Green 27 can act as a potent fluorescence quencher. nih.gov The quenching mechanism can be either static or dynamic. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. mdpi.com In contrast, dynamic quenching results from collisions between the excited-state fluorophore and the quencher. mdpi.com

Research on the interaction of dyes with hemoglobin has demonstrated that the quenching of hemoglobin's intrinsic fluorescence upon dye binding is often due to a static quenching mechanism. nih.gov This indicates the formation of a stable ground-state complex. nih.gov The efficiency of quenching can be quantified by the Stern-Volmer constant (Ksv) and the bimolecular quenching constant (kq). rsc.org By analyzing the fluorescence quenching data, it is possible to determine the binding constant (Ka) and the number of binding sites (n) for the dye-protein interaction. frontiersin.orgrsc.org

The table below summarizes the binding parameters for the interaction of various dyes with hemoglobin, as determined by fluorescence quenching experiments.

DyeBinding Constant (Ka) (M⁻¹)Number of Binding Sites (n)Quenching Mechanism
Fluorescein0.44 (± 0.51) x 10⁵~1Static
Congo Red0.2 (± 1.17) x 10⁵~1Static
Methyl Red0.55 (± 0.22) x 10⁵~1Static
Methyl Orange0.53 (± 0.188) x 10⁵~1Static

Data adapted from a study on the interaction of synthetic dyes with bovine hemoglobin. frontiersin.org

Protein Binding Affinity and Conformational Alterations

Characterization of this compound Interaction with Human Hemoglobin

Solubilization and Aggregation Behavior in Complex Media

The behavior of dyes like this compound in complex solutions, such as those containing surfactants, is critical for various industrial applications, including dyeing processes and wastewater treatment.

Surfactants, above a certain concentration known as the critical micelle concentration (CMC), form aggregates called micelles. researchgate.net These micelles have a hydrophobic core and a hydrophilic shell, which allows them to solubilize hydrophobic or poorly water-soluble substances in aqueous solutions. researchgate.net

The solubilization of anionic dyes like Acid Red 27 (a proxy for Acid Green 27 in this context) has been studied in the presence of cationic surfactants like cetyltrimethylammonium bromide (CTABr). ijabbr.com The interaction between the anionic dye and the cationic surfactant is facilitated by both electrostatic and hydrophobic forces. ijabbr.com The dye molecules can be incorporated into the surfactant micelles. ijabbr.com

The addition of electrolytes, such as salts, can significantly enhance the solubilization of the dye in the micellar solution. ijabbr.com This is reflected in an increase in the partition coefficient (Kx), which describes the distribution of the dye between the micellar and aqueous phases. ijabbr.com The binding constant (Kb) also provides a measure of the strength of the interaction between the dye and the surfactant micelles. ijabbr.com The negative values of the Gibbs free energy of solubilization indicate that the process is spontaneous. ijabbr.com

The table below presents data on the solubilization of Acid Red 27 in CTABr micellar media with and without the addition of different electrolytes.

SystemPartition Coefficient (Kx)Binding Constant (Kb) (dm³/mol)Gibbs Free Energy of Partition (ΔG°p) (kJ/mol)Gibbs Free Energy of Binding (ΔG°b) (kJ/mol)
CTABr5.29 x 10⁵4.8 x 10³-32.65-21.00
CTABr/NaCl1.46 x 10⁶1.84 x 10⁴-35.16-24.34
CTABr/KCl1.84 x 10⁶2.6 x 10⁴-35.74-25.19
CTABr/NH₄Cl2.57 x 10⁶4.4 x 10⁴-36.57-26.50

Data adapted from a study on the solubilization of Acid Red-27 dye in CTABr micellar media. ijabbr.com

The location of the solubilized dye within the micelle can vary. Some dyes may be located in the hydrophobic core, while others may reside in the more polar palisade layer, just below the micelle surface. researchgate.netpcbiochemres.com The specific location depends on the chemical structures of both the dye and the surfactant. researchgate.net

Micellar Solubilization Mechanisms in Surfactant Systems[4],

Influence of Cationic Surfactants (e.g., CTABr) on Dye Sequestration

The sequestration of anionic dyes like Acid Green 27 from aqueous solutions can be significantly influenced by the introduction of cationic surfactants, such as Cetyltrimethylammonium bromide (CTABr). The fundamental mechanism involves the encapsulation of the dye molecules within micelles formed by the surfactant.

A CTABr molecule possesses a positively charged quaternary ammonium (B1175870) head group and a long, hydrophobic hydrocarbon tail. In solution, above a certain concentration, these molecules self-assemble into spherical structures called micelles, with the hydrophobic tails forming a non-polar core and the cationic heads forming a positively charged outer surface (the Stern layer).

The interaction with an anionic dye like Acid Green 27 occurs in two primary ways:

Electrostatic Attraction : The negatively charged sulfonate (–SO₃⁻) groups on the dye molecule are electrostatically attracted to the positively charged head groups of the CTABr molecules at the micelle surface. sci-hub.semdpi.com

Hydrophobic Interaction : The large, non-polar anthraquinone (B42736) backbone of the dye molecule is driven out of the polar water environment and into the hydrophobic core of the CTABr micelle. ijabbr.comirjmets.com

This dual-force interaction effectively traps, or sequesters, the dye molecules within the micelles, removing them from the bulk aqueous phase. Studies on analogous systems involving other anionic dyes and CTABr confirm that this process is driven by both electrostatic and hydrophobic forces, leading to the formation of stable dye-surfactant complexes. mdpi.comijabbr.com

Electrolyte Effects on Solubilization Efficiency and Partition Coefficients

The efficiency of dye solubilization within surfactant micelles is further affected by the presence of electrolytes (salts) in the solution. whiterose.ac.uk Adding an electrolyte, such as sodium chloride (NaCl) or potassium chloride (KCl), introduces additional ions into the solution that can modulate the interactions within the dye-surfactant system.

The primary effect of an electrolyte is the shielding of electrostatic repulsions between the positively charged head groups of the CTABr molecules in the micelle's outer layer. ijabbr.compcbiochemres.com This charge-shielding effect makes it easier for the surfactant molecules to pack together, which typically lowers the concentration required for micelle formation (the CMC) and can promote the growth of larger micelles. researchgate.net

For dye sequestration, this has a significant impact:

Enhanced Solubilization : By reducing the repulsion at the micelle surface, electrolytes facilitate the incorporation of more anionic dye molecules.

Increased Partition Coefficient (Kₓ) : The partition coefficient describes the equilibrium distribution of the dye between the micellar phase and the aqueous phase. A higher Kₓ value indicates a greater preference for the dye to reside in the micelle. Research on similar anionic dyes shows that the addition of electrolytes like NaCl, KCl, and NH₄Cl can increase the partition coefficient by several fold, signifying a substantial enhancement in dye entrapment within the micelles. ijabbr.compcbiochemres.com

Spectrophotometric and Conductometric Analysis of Dye-Micelle Systems

The interactions within dye-micelle systems are commonly investigated using non-invasive physical chemistry techniques such as UV-Visible spectrophotometry and conductometry. pcbiochemres.comroyalsocietypublishing.orgresearchgate.net These methods allow for the quantitative determination of key thermodynamic and physical parameters that define the system's behavior.

Spectrophotometry is used to monitor the dye's environment. The maximum absorbance wavelength (λ_max) and the intensity of absorbance of a dye are sensitive to the polarity of its microenvironment. ijabbr.com When a dye molecule moves from the polar aqueous solution into the non-polar interior of a micelle, shifts in its absorption spectrum are often observed. By systematically measuring these spectral changes as a function of surfactant concentration, one can calculate binding parameters. ijabbr.comresearchgate.net

Determination of Binding Constants and Gibbs Free Energy

The strength and spontaneity of the interaction between Acid Green 27 and a surfactant micelle can be described by thermodynamic parameters such as the binding constant (Kₑ) and the Gibbs free energy of binding (ΔGₑ). These values are typically derived from spectrophotometric data. mdpi.com

Binding Constant (Kₑ) : This constant quantifies the equilibrium between the free dye and the dye-micelle complex. A large Kₑ value indicates a strong interaction and a high affinity of the dye for the micelle. sci-hub.se It can be calculated from the changes in dye absorbance upon the addition of the surfactant using models like the Benesi-Hildebrand equation. sci-hub.se

Gibbs Free Energy (ΔG) : The spontaneity of the dye sequestration process is determined by the change in Gibbs free energy. It is calculated from the binding constant using the equation ΔG = -RT ln(Kₑ), where R is the gas constant and T is the absolute temperature. A negative value for ΔG indicates that the binding of the dye to the micelle is a thermodynamically spontaneous and favorable process. sci-hub.semdpi.com While specific values for Acid Green 27 are not readily available in the literature, studies on similar anionic dye-cationic surfactant systems consistently show negative ΔG values, confirming the spontaneous nature of the interaction. ijabbr.compcbiochemres.com

The table below outlines the key parameters used to characterize dye-micelle interactions.

ParameterSymbolDescriptionTypical Method of Determination
Binding Constant KₑMeasures the strength of the association between the dye and the micelle.UV-Visible Spectrophotometry mdpi.com
Partition Coefficient KₓDescribes the distribution of the dye between the micellar and aqueous phases at equilibrium.UV-Visible Spectrophotometry ijabbr.compcbiochemres.com
Gibbs Free Energy of Binding ΔGₑIndicates the spontaneity of the dye-micelle binding process.Calculated from Kₑ sci-hub.se
Gibbs Free Energy of Partition ΔGₚIndicates the spontaneity of the transfer of the dye from the aqueous to the micellar phase.Calculated from Kₓ pcbiochemres.com
Critical Micelle Concentration (CMC) Investigations

The Critical Micelle Concentration (CMC) is the minimum surfactant concentration at which micelle formation begins and is a fundamental property of any surfactant. royalsocietypublishing.orgresearchgate.net The presence of additives, such as dyes, can influence the CMC of the surfactant.

For an ionic surfactant like CTABr, there is significant electrostatic repulsion between the adjacent positive head groups, which must be overcome for micellization to occur. When an anionic dye like Acid Green 27 is present, its negative charges can position themselves between the cationic surfactant heads, effectively neutralizing some of the repulsion. pcbiochemres.com This reduction in repulsion makes it easier for micelles to form, resulting in a lower CMC value for the surfactant in the presence of the dye compared to its CMC in pure water. ijabbr.com This effect is readily detected using conductometry, where the break in the conductivity plot shifts to a lower surfactant concentration. pcbiochemres.com

Chemical Reactivity and Decomposition Pathways

The chemical reactivity of this compound is dictated by its anthraquinone structure, which includes aromatic rings that can undergo substitution reactions and a quinone system that is susceptible to reduction.

Electrophilic Substitution and Reduction Reactions

Electrophilic Substitution: The benzene-derived rings within the Acid Green 27 molecule are susceptible to electrophilic aromatic substitution, a class of reactions common to many aromatic compounds. smolecule.com

Sulfonation: A key example of this reactivity is sulfonation, the reaction used to introduce the sulfonic acid (-SO₃H) groups onto the aromatic rings during the dye's synthesis. worlddyevariety.com This reaction enhances the water solubility of the molecule.

Other Reactions: The dye shows reactivity with strong acids. In concentrated sulfuric acid, it produces a dark green solution that turns emerald blue upon dilution, while in concentrated nitric acid, it turns brown, indicating chemical transformations. emperordye.com

Reduction Reactions: The core of the dye is a 9,10-anthraquinone system. Quinones are known to undergo reduction reactions. Under certain conditions, the carbonyl groups (C=O) of the quinone can be reduced. This reactivity is a characteristic feature of the anthraquinone class of dyes. Furthermore, when heated to decomposition, the compound releases toxic fumes containing oxides of nitrogen and sulfur. smolecule.com

Decomposition Under Oxidizing Agents and Extreme Conditions

The structural integrity of this compound, an anthraquinone dye, is susceptible to degradation when exposed to potent oxidizing agents and extreme environmental conditions. The decomposition process is of significant interest, particularly in the context of environmental remediation and wastewater treatment. Advanced Oxidation Processes (AOPs) are frequently employed to break down the complex chromophoric structure of the dye, leading to decolorization and mineralization. These processes typically rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), which non-selectively attacks organic molecules. scirp.orgiwaponline.com

Research into the degradation of Acid Green 27 and structurally similar dyes has explored various methods, including ozonation, Fenton and photo-Fenton processes, and photocatalysis. The efficiency of these methods is influenced by several operational parameters such as pH, oxidant concentration, catalyst loading, and temperature.

Ozonation

Ozone (O₃) is a powerful oxidizing agent used in water treatment to break down complex organic pollutants. researchgate.net Studies have shown that ozonation is effective in decolorizing effluents containing acid dyes. The process can proceed through two primary pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals generated from ozone decomposition, a process favored at higher pH values. researchgate.netoapen.org

Specific research involving Acid Green 27 has demonstrated its high reactivity towards ozone. In competitive studies with the monoazo dye Acid Orange 7, Acid Green 27 exhibited a significantly faster decolorization rate. researchgate.net Further investigations using a Dielectric Barrier Discharge (DBD) plasma ozone generator achieved a 94.5% color removal for Acid Green 27 at an ozone concentration of 10 mg/m². ekb.eg The study also noted that while decolorization was highly efficient, the degradation of the Chemical Oxygen Demand (COD) was less complete. Interestingly, the Biochemical Oxygen Demand (BOD) value tripled after treatment, indicating that the ozonation process breaks down the complex, ozone-resistant dye molecule into smaller, more biodegradable organic compounds. ekb.eg The final products of extensive ozonation of complex dyes are often simple organic acids, such as maleic acid and oxalic acid, which can eventually be mineralized to carbon dioxide and water. redalyc.orgmdpi.com

Fenton and Photo-Fenton Processes

The Fenton reaction utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) in an acidic medium to generate hydroxyl radicals (•OH), which are potent oxidizing species. mdpi.comrsc.org This process is a widely studied AOP for the degradation of recalcitrant organic pollutants like dyes. ekb.eg The core reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The effectiveness of the Fenton process is highly pH-dependent, with optimal degradation for most dyes occurring at a pH of around 3.0. ekb.egresearchgate.net The photo-Fenton process enhances the degradation rate by using UV light to photoreduce Fe³⁺ ions back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals. researchgate.net

While specific studies on the Fenton degradation of Acid Green 27 are limited, research on other anthraquinone dyes like Acid Green 25 and Acid Green 50 demonstrates the high efficacy of this method. researchgate.netwhiterose.ac.uk These processes can achieve significant reductions in both color and COD.

Photocatalytic Degradation

Heterogeneous photocatalysis, most commonly using titanium dioxide (TiO₂) as a catalyst, is another effective AOP for dye degradation. iwaponline.comresearchgate.net When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which in turn oxidize the dye molecules adsorbed on the catalyst surface.

Studies on the photocatalytic degradation of the related anthraquinone dye C.I. Acid Green 25 showed high conversion rates (up to 90% based on Total Organic Carbon) using a platinum-modified TiO₂ catalyst. electrochemsci.org Research on another similar dye, Acid Green 16, indicated that the photocatalytic process could lead to complete mineralization, with the dye molecule breaking down into CO₂, SO₄²⁻, and NO₃⁻. The efficiency of photocatalytic degradation is dependent on factors such as catalyst loading, initial dye concentration, and pH. researchgate.net

Thermal Decomposition

Under conditions of extreme heat, acid dyes undergo thermal decomposition. While specific data for Acid Green 27 is not extensively detailed in the literature, safety data for structurally related compounds indicates that thermal decomposition can lead to the release of hazardous gases. thermofisher.com The expected decomposition products include oxides of carbon (CO, CO₂), sulfur (SOx), and nitrogen (NOx), resulting from the breakdown of the aromatic rings, sulfonate groups, and amine functionalities within the dye's molecular structure. thermofisher.com Studies on the thermal decomposition of other complex organic molecules show that they break down into smaller, more volatile fragments at elevated temperatures. aip.org

The table below summarizes research findings on the degradation of Acid Green 27 and related acid dyes using various oxidizing agents.

DyeOxidation MethodKey ConditionsObserved OutcomeReference
Acid Green 27Ozonation (DBD Plasma)Ozone Conc.: 10 mg/m²94.5% color removal; tripled BOD value, indicating formation of biodegradable by-products. ekb.eg
Acid Green 27OzonationCompetitive reaction with Acid Orange 7Exhibited a much faster decolorization rate than Acid Orange 7. researchgate.net
Acid Green 16Photocatalysis (TiO₂)UV irradiationComplete decolorization and mineralization to CO₂, SO₄²⁻, and NO₃⁻.
Acid Green 25Photocatalysis (Pt/P25)Pt content: ~0.50 wt.%Up to 90% TOC removal and 96% COD removal. electrochemsci.org
Acid Green 50Photo-Fenton (Fe₂O₃ catalyst)Acidic pH (pH 2-3), UV and Ultrasound irradiationHigh degradation rate achieved under acidic conditions. researchgate.net

Adsorption Phenomena and Mechanisms for C.i. Acid Green 27 Removal

Development and Characterization of Adsorbent Materials

The quest for efficient and cost-effective methods to remove C.I. Acid Green 27 has led to the investigation of various adsorbent materials. These range from commercially available options to specially synthesized composites designed for enhanced performance.

Application of Activated Carbon for this compound Adsorption

Activated carbon is a widely recognized adsorbent for dye removal. matec-conferences.org Studies have investigated its effectiveness for this compound, examining the influence of various parameters such as adsorbent dose, pH, initial dye concentration, contact time, and temperature on the adsorption process. researchgate.net The kinetic data for the adsorption of Acid Green 27 onto activated carbon are well-described by the pseudo-second-order kinetic model. researchgate.net Research has shown that the spontaneity of the adsorption reaction increases with higher temperatures. researchgate.net The process is characterized as physisorption and endothermic, with the Gibbs free energy decreasing as temperature rises. researchgate.net

Engineered Composites for Enhanced Dye Adsorption

To improve upon the limitations of single-component adsorbents, researchers have developed engineered composites that often exhibit superior adsorption capacities.

Composites made from layered anionic clay and sodium alginate have shown significant promise for the removal of anionic dyes like Acid Green 27. scirp.org The introduction of sodium alginate into the clay structure considerably enhances the dye adsorption capacity compared to the pristine clay. scirp.org A study found that a composite with 5.9% alginate demonstrated the highest adsorption for Acid Green 27, increasing the maximum adsorption capacity by 160% compared to the layered clay alone. scirp.orgresearchgate.net This enhancement is attributed to the synergistic effect between the clay and the biopolymer. scirp.org

Chitosan (B1678972), a biopolymer derived from chitin, is a versatile and eco-friendly adsorbent for dye removal. mdpi.com Its effectiveness is influenced by its morphology, with different forms such as hydrogels, aerogels, powders, and nanofibers exhibiting varying adsorption behaviors. mdpi.com Research on the related Acid Red 27 has shown that chitosan hydrogels can exhibit very high adsorption capacities. mdpi.com The adsorption mechanism for acid dyes onto chitosan is primarily attributed to the electrostatic attraction between the positively charged amino groups of chitosan (at low pH) and the anionic dye molecules. researchgate.net Nanoparticulate forms of chitosan have also been investigated for the adsorption of Acid Green 27 and have shown high adsorption capacities. researchgate.netresearchgate.net

Polyaniline (PANI) in the form of hollow nanotubes has been synthesized and utilized for the adsorption of both anionic and cationic dyes. rsc.orgnih.gov Interestingly, Acid Green 27 itself can act as a soft template for the in-situ synthesis of these PANI hollow nanotubes (PANI-HNTs). rsc.orgnih.gov These nanotubes, with external diameters of 50–60 nm and internal diameters of 5–10 nm, are effective in removing Acid Green 27 from aqueous solutions. rsc.orgnih.gov The adsorption process is pH-dependent, with the optimal pH for Acid Green 27 adsorption being 3.0. rsc.orgnih.gov The regeneration of these PANI-HNTs has been shown to be feasible, allowing for their reuse in multiple adsorption cycles. rsc.orgnih.gov

Chitosan-Based Adsorbents with Varied Morphologies

Adsorption Equilibrium Modeling and Isotherm Analysis

To understand and quantify the interaction between this compound and various adsorbents, researchers employ adsorption equilibrium modeling and isotherm analysis. These models provide valuable insights into the adsorption mechanism, surface properties, and the maximum adsorption capacity of the adsorbents.

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. acs.org This model was found to be a good fit for the adsorption of Acid Green 27 onto polyaniline hollow nanotubes (PANI-HNTs), with a calculated maximum monolayer capacity (qmax) of 57.8 mg g−1. rsc.orgnih.gov

The Freundlich isotherm model , on the other hand, describes multilayer adsorption on a heterogeneous surface and is often used to characterize non-ideal adsorption. researchgate.net This model provided a good fit for the experimental data of Acid Green 27 adsorption onto layered clay-alginate composites and activated carbon. researchgate.netscirp.org For the clay-alginate composites, the Freundlich model was found to explain the isotherm data well. scirp.orgresearchgate.net In the case of activated carbon, the Freundlich separation factors (1/n) were between 0.293 and 0.387, indicating a favorable adsorption process. researchgate.net

The Temkin isotherm model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. ije.ir This model was also applied in the study of Acid Green 27 adsorption on layered clay-alginate composites. scirp.org

The selection of the most appropriate isotherm model depends on the specific adsorbent-adsorbate system and the experimental conditions. A comparison of the correlation coefficients (R²) obtained from fitting the experimental data to different models helps in determining the best-fit model. bioline.org.br

Table 1: Adsorption Isotherm Model Parameters for this compound

AdsorbentIsotherm ModelKey ParametersReference
Polyaniline Hollow NanotubesLangmuirqmax = 57.8 mg g⁻¹ rsc.orgnih.gov
Layered Clay-Alginate Composite (5.9% Alginate)FreundlichBest fit for experimental data scirp.orgresearchgate.net
Activated CarbonFreundlich1/n = 0.293 - 0.387 researchgate.net

Applicability of Freundlich and Langmuir Isotherm Models

The equilibrium of Acid Green 27 adsorption is often analyzed using isotherm models, with the Freundlich and Langmuir models being the most common. These models provide insights into the nature of the adsorbent surface and the interaction between the dye and the adsorbent.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It describes a scenario where, once a site is occupied by a dye molecule, no further adsorption can occur at that site.

The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. This model suggests that the adsorbent surface is composed of various types of adsorption sites and allows for multilayer adsorption.

In a study involving the adsorption of Acid Green 27 onto a layered clay-alginate composite, the Freundlich isotherm model provided an excellent fit to the experimental data, indicating the heterogeneity of the adsorbent sites. scirp.org The values of the Freundlich affinity constant, n, were greater than 1, which signifies favorable adsorption characteristics of the composites for the dye. scirp.org Another study using activated carbon also found that the Freundlich isotherm explained the adsorption of Acid Green 27 very well. researchgate.net The Freundlich separation factors (1/n) in this study ranged from 0.293 to 0.387, indicating that this process could be an effective treatment method. researchgate.netresearchgate.net

Conversely, some studies show that the Langmuir model can also be applicable, especially in the initial stages of adsorption at lower concentrations. scirp.org For instance, in the study with the clay-alginate composite, the Langmuir model showed a good fit in the initial region of the isotherm. scirp.org

Table 1: Isotherm Model Parameters for Acid Green 27 Adsorption

AdsorbentIsotherm ModelParametersReference
Clay-Alginate CompositeFreundlichn > 1 scirp.org
Activated CarbonFreundlich1/n = 0.293 - 0.387 researchgate.netresearchgate.net

Temkin and Dubinin-Radushkevich Isotherm Investigations

Beyond the Freundlich and Langmuir models, the Temkin and Dubinin-Radushkevich (D-R) isotherms offer additional perspectives on the adsorption process of Acid Green 27.

The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. In the case of Acid Green 27 adsorption on a clay-alginate composite, the reasonably low values of the Temkin isotherm constant B, which is related to the heat of adsorption, indicated a purely physical nature of the adsorption process. scirp.org

The Dubinin-Radushkevich isotherm is a more general model that does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption (E). If the value of E is below 8 kJ/mol, the adsorption process is considered to be physical. In one study, the equilibrium data for Acid Green 27 were better fitted by the Langmuir and Freundlich models than the D-R isotherm model. researchgate.net

Adsorption Kinetics and Rate-Limiting Mechanisms

The study of adsorption kinetics is crucial for understanding the rate of dye removal and the underlying mechanisms that control the process.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

Two of the most frequently used kinetic models to describe the adsorption of Acid Green 27 are the pseudo-first-order and pseudo-second-order models.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

The pseudo-second-order model posits that the rate-limiting step is chemical sorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

Multiple studies have consistently shown that the adsorption kinetics of Acid Green 27 are well-described by the pseudo-second-order kinetic model. researchgate.netresearchgate.net This suggests that the adsorption process is likely controlled by chemisorption. In one particular study using activated carbon, it was observed that the pseudo-second-order rate constant (k2) decreased as the initial concentration of Acid Green 27 increased. researchgate.net

Table 2: Kinetic Model Fitting for Acid Green 27 Adsorption

AdsorbentBest Fit Kinetic ModelObservationReference
Activated CarbonPseudo-Second-Orderk2 decreases with increasing initial dye concentration researchgate.net
Clay-Alginate CompositeLagergren First-Order- scirp.org

Intra-Particle Diffusion Studies

The intra-particle diffusion model is often used to identify the rate-limiting step in the adsorption process. This model, proposed by Weber and Morris, considers the movement of the adsorbate from the bulk solution to the surface of the adsorbent and then into the pores.

The adsorption process can be influenced by several stages, including film diffusion (movement of the adsorbate from the bulk solution to the external surface of the adsorbent), intra-particle diffusion (diffusion within the pores of the adsorbent), and the adsorption on the interior sites. If the plot of the amount of adsorbed dye at time t (qt) versus the square root of time (t^0.5) is a straight line passing through the origin, then intra-particle diffusion is the sole rate-limiting step. However, if the plot shows multiple linear sections, it indicates that the adsorption process is controlled by more than one mechanism. For the adsorption of Acid Green 27, it has been suggested that the adsorption rate is determined by more than one process. researchgate.net

Thermodynamic Evaluation of Adsorption Processes

Thermodynamic parameters provide valuable information about the spontaneity, feasibility, and nature of the adsorption process.

Determination of Enthalpy, Entropy, and Gibbs Free Energy Changes

The key thermodynamic parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—are calculated to understand the nature of the adsorption of Acid Green 27.

Gibbs Free Energy Change (ΔG°) : A negative value of ΔG° indicates that the adsorption process is spontaneous and feasible.

Enthalpy Change (ΔH°) : A positive ΔH° suggests that the adsorption is endothermic, meaning it is favored at higher temperatures. A negative ΔH° indicates an exothermic process.

Entropy Change (ΔS°) : A positive ΔS° reflects an increase in the randomness at the solid-solution interface during adsorption.

In a study on the adsorption of Acid Green 27 using activated carbon, the Gibbs free energy was found to decrease with increasing temperature, indicating that the spontaneity of the adsorption reaction increased at higher temperatures within the range of 298 K to 318 K. researchgate.netresearchgate.net The enthalpy change (ΔH°) was determined to be 79.946 kJ/mol, and the activation energy was 10.457 kJ/mol, suggesting that the adsorption process was endothermic and involved physisorption. researchgate.netresearchgate.net

Table 3: Thermodynamic Parameters for Acid Green 27 Adsorption on Activated Carbon

ParameterValueIndicationReference
ΔG°Decreases with increasing temperatureSpontaneous and increasingly favorable at higher temperatures researchgate.netresearchgate.net
ΔH°79.946 kJ/molEndothermic process researchgate.netresearchgate.net
Activation Energy10.457 kJ/molPhysisorption researchgate.netresearchgate.net

Assessment of Adsorption Spontaneity and Feasibility

The spontaneity and feasibility of the adsorption process for this compound are critical for its practical application in wastewater treatment. These aspects are evaluated through thermodynamic parameters, including Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

A negative value of Gibbs free energy (ΔG°) indicates that the adsorption process is spontaneous and thermodynamically feasible. scirp.org Studies on the adsorption of Acid Green 27 onto various adsorbents, such as activated carbon, have reported negative ΔG° values, confirming the spontaneous nature of the adsorption. researchgate.netresearchgate.net The magnitude of the decrease in ΔG° with increasing temperature suggests that the spontaneity of the reaction is enhanced at higher temperatures. researchgate.netresearchgate.net

The enthalpy change (ΔH°) provides insight into the nature of the adsorption process. A positive ΔH° value signifies an endothermic process, where adsorption is favored at higher temperatures. researchgate.net Conversely, a negative ΔH° indicates an exothermic process, favored at lower temperatures. For Acid Green 27, studies have reported positive enthalpy changes, suggesting that the process is endothermic. researchgate.netresearchgate.net This is often attributed to the requirement of energy to overcome the activation energy barrier for the dye molecules to adsorb onto the adsorbent surface.

The entropy change (ΔS°) reflects the degree of randomness at the solid-liquid interface during adsorption. A positive ΔS° value suggests an increase in randomness at the interface, which can be due to the release of water molecules from the adsorbent surface as the dye molecules are adsorbed. Research has shown positive entropy changes for the adsorption of Acid Green 27, indicating an increased disorder at the solid-solution interface. researchgate.netresearchgate.net

The following table summarizes the thermodynamic parameters for the adsorption of Acid Green 27 on activated carbon. researchgate.net

Temperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
298-79.946-
308-79.946-
318-79.946-
Note: Specific values for ΔG° and ΔS° at each temperature were not provided in the source.

The endothermic nature of the process, as indicated by the positive ΔH°, and the increase in spontaneity with temperature, suggest that the adsorption of Acid Green 27 is a favorable and feasible process for its removal from aqueous solutions. researchgate.netresearchgate.net

Parametric Optimization of Adsorption Conditions

The efficiency of this compound removal through adsorption is significantly influenced by several operational parameters. Optimizing these parameters is crucial for maximizing the adsorption capacity and achieving efficient dye removal.

Influence of Adsorbent Dose and Initial Dye Concentration

The adsorbent dose is a critical factor in the adsorption process. An increase in the adsorbent dosage generally leads to a higher percentage of dye removal due to the greater availability of active sites and a larger surface area for adsorption. jocpr.comtandfonline.com However, the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent) may decrease with an increasing adsorbent dose. nih.gov This phenomenon can be attributed to the unsaturation of adsorption sites at higher dosages and potential aggregation of adsorbent particles, which reduces the effective surface area. nih.gov Therefore, determining an optimal adsorbent dose is essential to balance removal efficiency and adsorbent consumption. For instance, in the removal of similar acid dyes, an increase in adsorbent dose from 0.5 g to 0.8 g resulted in a rapid increase in removal efficiency. jocpr.com

The initial dye concentration also plays a significant role. While a higher initial concentration can lead to an increased adsorption capacity due to a greater driving force for mass transfer, the percentage of dye removal may decrease. bioline.org.brscispace.com At lower concentrations, a higher percentage of the dye can be adsorbed because of the availability of sufficient active sites. As the initial concentration increases, the active sites become saturated, leading to a lower removal percentage. Studies on similar dyes have shown that the amount of dye adsorbed increases with the initial concentration, but the percentage of removal decreases. bioline.org.br

The table below illustrates the general relationship between adsorbent dose, initial dye concentration, and adsorption performance.

ParameterEffect on % RemovalEffect on Adsorption Capacity (q_e)
Increasing Adsorbent Dose IncreasesDecreases
Increasing Initial Dye Concentration DecreasesIncreases

Role of Solution pH and Temperature on Adsorption Efficiency

The pH of the solution is a master variable in the adsorption of acid dyes like Acid Green 27. d-nb.inforesearchgate.net The surface charge of the adsorbent and the degree of ionization of the dye molecule are both pH-dependent. d-nb.info For acid dyes, a lower pH (acidic conditions) generally favors adsorption. ccsenet.orgresearchgate.net This is because at low pH, the adsorbent surface tends to be positively charged, leading to a stronger electrostatic attraction with the anionic dye molecules. nih.govjwent.net Conversely, at higher pH values, the adsorbent surface may become negatively charged, causing electrostatic repulsion and a decrease in adsorption efficiency. jocpr.com Studies on the removal of Acid Green dyes have shown that the maximum adsorption occurs in the acidic pH range. jocpr.comccsenet.orgscielo.br For example, the optimal pH for the biosorption of Acid Green 25 was found to be 2. researchgate.net

Temperature also significantly affects the adsorption process. As discussed in the thermodynamic assessment, the adsorption of Acid Green 27 is often an endothermic process. researchgate.netresearchgate.net This means that an increase in temperature generally enhances the adsorption capacity. jocpr.comresearchgate.net The increased kinetic energy of the dye molecules at higher temperatures facilitates their movement and diffusion onto the adsorbent surface. researchgate.net Furthermore, an increase in temperature can lead to the swelling of the internal structure of some adsorbents, which can reduce the resistance to the diffusion of the dye molecules. researchgate.net For instance, in the removal of other acid dyes, the percentage of removal increased from an average of 67% to 77% as the temperature was raised from 308.15 K to 318.15 K. jocpr.com

The following table summarizes the effect of pH and temperature on the adsorption of Acid Green 27.

ParameterOptimal ConditionReason
Solution pH Acidic (Low pH)Increased positive surface charge of the adsorbent enhances electrostatic attraction with the anionic dye.
Temperature Higher TemperatureThe endothermic nature of the process means that increased kinetic energy and diffusion rates at higher temperatures favor adsorption.

Impact of Contact Time and Agitation Speed on Adsorption Rate

The contact time between the adsorbent and the dye solution is a crucial factor that determines the equilibrium time of the adsorption process. Initially, the rate of adsorption is rapid due to the availability of a large number of vacant active sites on the adsorbent surface. orientjchem.orgiwaponline.com As time progresses, these sites become progressively occupied, and the rate of adsorption slows down until it reaches equilibrium, where the rate of adsorption equals the rate of desorption. orientjchem.orgiwaponline.com The time required to reach this equilibrium is known as the equilibrium time. For similar acid dyes, a significant portion of the color removal (around 85%) can occur within the first 10 minutes, eventually reaching up to 97% after 240 minutes. orientjchem.org

Agitation speed plays a vital role in overcoming the external mass transfer resistance and ensuring a uniform concentration of the dye in the bulk solution. bioline.org.brscirp.org Increasing the agitation speed generally enhances the diffusion of dye molecules from the bulk solution to the adsorbent surface, thereby increasing the rate of adsorption. scirp.orgscirp.org This is because higher agitation reduces the thickness of the boundary layer film surrounding the adsorbent particles, which is often the rate-limiting step in the initial stages of adsorption. scirp.org However, an excessively high agitation speed might not significantly improve the adsorption rate and could lead to particle attrition. bioline.org.br Therefore, an optimum agitation speed needs to be determined to ensure efficient mass transfer without causing damage to the adsorbent. For example, in one study, the dye uptake increased when the agitation speed was raised from 100 rpm to 120 rpm, but slightly decreased at 140 rpm. bioline.org.br

The table below summarizes the impact of contact time and agitation speed on the adsorption rate.

ParameterEffect on Adsorption Rate
Contact Time The rate is initially rapid and then slows down as equilibrium is approached.
Agitation Speed An increase in agitation speed generally increases the rate of adsorption up to an optimal point.

Degradation Pathways and Environmental Remediation Technologies for C.i. Acid Green 27

Chemical Degradation Mechanisms

Chemical degradation methods are pivotal in the treatment of wastewater containing recalcitrant dye molecules. These processes typically involve highly reactive species that can break down the complex chromophoric structure of the dye, leading to decolorization and mineralization.

Oxidative methods are among the most effective for the degradation of organic pollutants. They rely on the generation of powerful oxidizing agents that can non-selectively attack the dye molecule.

Advanced Oxidation Processes (AOPs) are a class of chemical treatment techniques designed to eliminate organic compounds from water and wastewater by generating highly reactive hydroxyl radicals (•OH). acs.org These radicals are powerful, non-selective oxidizing agents that can effectively degrade complex organic molecules like Acid Green 27. acs.org AOPs encompass a variety of technologies, including ozonation, Fenton oxidation, and photocatalysis. organic-chemistry.org The fundamental mechanism of AOPs involves the production of these potent radicals, which then attack the chromophoric structure of the dye, leading to its decomposition. acs.orgorganic-chemistry.org

Ozonation, a specific AOP, has demonstrated effectiveness in degrading Acid Green 27. rsc.org During ozonation, ozone (O₃) attacks the double bonds associated with the dye's color, leading to the cleavage of unsaturated bonds within the aromatic molecules and subsequent reduction in color. rsc.org The efficiency of ozonation can be influenced by factors such as ozone concentration and treatment time. For instance, increasing ozone concentration generally improves the percentage of dye removal. mdpi.com Studies have shown that ozonation can achieve high color removal efficiency, with some research indicating degradation of up to 95-99% for certain anionic dyes under optimal conditions. mdpi.com The process can also enhance the biodegradability of the effluent by breaking down complex, ozone-resistant substances into more biodegradable compounds. mdpi.com

Table 1: Overview of Advanced Oxidation Processes (AOPs) for Dye Degradation

AOP TechnologyPrimary OxidantGeneral MechanismApplicability to Acid Green 27
OzonationOzone (O₃), Hydroxyl Radicals (•OH)Direct attack by O₃ on unsaturated bonds or indirect attack by •OH radicals. medcraveonline.comDemonstrated to decolorize and degrade Acid Green 27 by cleaving unsaturated bonds. rsc.org
Fenton OxidationHydroxyl Radicals (•OH)Reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate •OH. rsc.orgApplicable, as •OH radicals can non-selectively oxidize the triphenylmethane (B1682552) structure.
Photocatalysis (e.g., TiO₂)Hydroxyl Radicals (•OH), Superoxide Radicals (O₂⁻)Generation of electron-hole pairs on a semiconductor surface under light irradiation, leading to radical formation. scielo.brEffective for degrading triphenylmethane dyes like Acid Green 16, a close analogue. scielo.br

Photocatalytic Fenton-like degradation is an advanced oxidation process that combines photocatalysis with the Fenton reaction, often utilizing Fe(III) ions. nih.gov This system is particularly effective for degrading organic pollutants and can operate under visible light, making it a more sustainable option. nih.gov The process is initiated when a photocatalyst, upon light absorption, generates electron-hole pairs. plos.org These photogenerated electrons can reduce Fe(III) to Fe(II). plos.org The newly formed ferrous ions (Fe²⁺) then react with hydrogen peroxide (H₂O₂), which can be produced in situ via a two-step single-electron oxygen reduction reaction, to generate highly reactive hydroxyl radicals (•OH). plos.orgscirp.org These radicals are the primary agents responsible for the degradation of the dye molecules. nih.gov

Potassium ferrate(VI) (K₂FeO₄) is a powerful oxidizing agent with a high oxidation-reduction potential, particularly in acidic conditions (2.2V). This "environmentally friendly oxidant" is effective for water and wastewater treatment because its reduction product is Fe(III), which can act as a coagulant by precipitating as ferric hydroxide (B78521) (Fe(OH)₃). This dual function of oxidation and coagulation makes it a promising technology for treating dye-laden wastewater.

Research on the removal of triphenylmethane dyes, such as Acid Green 16 (structurally similar to Acid Green 27), has demonstrated the efficacy of potassium ferrate(VI). In a comparative study, Acid Green 16 was found to be more resistant to oxidation by K₂FeO₄ than azo dyes like Acid Red 27. The optimal conditions for the degradation of Acid Green 16 were found to be at a pH of 3, with a K₂FeO₄ concentration of 300 mg/L and a reaction time of 15 minutes, which resulted in visual decolorization and an 83.8% decrease in the Chemical Oxygen Demand (COD). The higher resistance of the triphenylmethane dye compared to the azo dyes was attributed to the differences in their molecular structure and the types of chemical bonds present. The strong oxidizing power of ferrate(VI) allows it to break down the complex chromophore of the triphenylmethane dye, leading to its decolorization.

Table 2: Optimal Conditions for Dye Removal by Potassium Ferrate(VI)

DyeDye ClassOptimal pHOptimal K₂FeO₄ Concentration (mg/L)Reaction Time (min)COD Reduction (%)
Acid Green 16Triphenylmethane33001583.8%
Acid Red 27Azo71801083.7%
Reactive Black 5Azo72401081.4%

While oxidative methods are common, reductive degradation presents an alternative pathway, particularly under anaerobic conditions. For triphenylmethane dyes like Acid Green 27, the primary reductive transformation involves the reduction of the central carbon atom of the chromophore. This process converts the colored dye into its colorless "leuco" form.

In biological systems, this reduction is often enzymatically mediated. An enzyme known as triphenylmethane reductase (TMR) has been identified in various microorganisms and is responsible for catalyzing the reduction of the triphenylmethane dye to its leuco form. While the initial decolorization is achieved through this reduction, further degradation of the molecule can occur. Subsequent steps may involve the cleavage of the triphenylmethane structure itself. For instance, in the biodegradation of malachite green, a structurally similar dye, the degradation pathway involves N-demethylation, reduction, and subsequent cleavage of the benzene (B151609) rings. The degradation of triphenylmethane dyes by anaerobic sludge has been shown to yield smaller aromatic compounds, such as N,N-dimethylbenzenamine and 4-dimethylaminobenzophenone, indicating the breakdown of the parent dye structure following initial reduction.

Oxidative Decomposition Pathways

Photocatalytic Fenton-like Degradation Systems

Biodegradation and Bioremediation Approaches

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical methods for treating dye-contaminated effluents. This approach utilizes the metabolic capabilities of microorganisms, such as fungi and bacteria, to decolorize and degrade dye molecules.

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of structurally diverse and recalcitrant organic pollutants, including synthetic dyes. The degradation mechanism in fungi can involve biosorption, bioaccumulation, and biodegradation. Biosorption is a metabolically independent process where the dye binds to the surface of the fungal biomass, which can be effective with both living and dead cells. Wong et al. reported the adsorption of Acid Green 27 on the mycelia of Trametes versicolor. The biodegradation process, on the other hand, is metabolically dependent and involves the enzymatic breakdown of the dye molecule. Fungi produce extracellular enzymes such as laccases and peroxidases that are key to this process.

Bacteria also play a significant role in the bioremediation of dyes. Several bacterial strains have been identified that can degrade anthraquinone (B42736) dyes like Acid Green 27. For instance, three Pseudomonas strains (GM3, Q3, and Z1) have been reported to degrade Acid Green 27. The enzymatic machinery in bacteria, including oxidoreductases, facilitates the breakdown of the dye's chromophore. For example, an endophytic bacterium, Klebsiella aerogenes S27, was found to decolorize malachite green through the action of a triphenylmethane reductase (TMR). The biodegradation of dyes by microbial consortia can be more effective than using single strains due to synergistic interactions.

Table 3: Microorganisms Involved in the Bioremediation of Acid Green 27 and Similar Dyes

MicroorganismTypeMechanismEnzymes InvolvedReference Dye
Trametes versicolorFungus (White-rot)Biosorption, BiodegradationLaccases, PeroxidasesAcid Green 27
Pseudomonas sp. (GM3, Q3, Z1)BacteriaBiodegradationNot specifiedAcid Green 27
Klebsiella aerogenes S27Bacterium (Endophytic)BiodegradationTriphenylmethane Reductase (TMR)Malachite Green
Aspergillus flavusFungusBio-degradation/decolourizationNot specifiedVarious textile dyes

Microbial Degradation Mechanisms by Bacterial Strains

The breakdown of complex dye molecules like Acid Green 27 by microorganisms is a key area of research for wastewater treatment. nih.gov Bacterial degradation is considered a more versatile and environmentally friendly approach compared to other organisms due to the faster growth rate of bacteria and their ability to produce a variety of enzymes capable of cleaving the dye's chemical bonds. nih.gov The process often involves initial adsorption of the dye onto the microbial biomass, followed by enzymatic breakdown. mdpi.com

Bacterial degradation of anthraquinone dyes, such as Acid Green 27, typically involves a reduction reaction catalyzed by reductases. This initial step breaks down the chromophores, the parts of the molecule responsible for its color. Following this decolorization, the resulting complex aromatic compounds are further broken down into simpler molecules, which can ultimately be mineralized to carbon dioxide and water under aerobic conditions. nih.gov

While some bacteria can utilize dyes as a sole source of carbon and nitrogen, many require additional nutrient sources to co-metabolize the dye molecules. nih.goviwaponline.com The effectiveness of degradation can vary significantly between different bacterial strains. nih.gov For instance, research has identified strains like Aeromonas sp. and Shewanella sp. as being effective in degrading other acid dyes. iwaponline.com

Enzymatic Decolorization by Laccases and Other Reductases

Enzymatic treatment offers a promising alternative to whole-cell microbial degradation. Laccases and other reductases are key enzymes in the decolorization of dyes like Acid Green 27. ijcmas.com Laccases, which are multi-copper oxidases, can directly decolorize some anthraquinone dyes without the need for redox mediators. csic.esnih.gov These "green catalysts" use molecular oxygen to oxidize the dye, producing water as a byproduct. nih.gov

The decolorization of Acid Green 27 by laccases has been demonstrated in several studies. For example, laccase from Trametes sp. has shown the ability to decolorize this dye. nih.gov Similarly, immobilized laccase has also been used effectively for the decolorization of Acid Green 27. csic.es The efficiency of these enzymes can be influenced by their source and the specific isoforms present, as different laccase isozymes can have varying substrate affinities. nih.gov

Reductases, on the other hand, work by cleaving the azo bonds often present in synthetic dyes, leading to the formation of aromatic amines. ijcmas.comuminho.pt While effective in decolorization, the subsequent degradation of these amines is crucial to avoid the release of potentially toxic byproducts. csic.es

Factors Influencing Biodegradation Rate (e.g., pH, Temperature, Nutrient Sources)

The rate of microbial degradation of dyes is influenced by several environmental and operational factors. nih.govresearchgate.net Understanding these factors is essential for optimizing wastewater treatment processes.

FactorOptimal Range/ConditionImpact on Biodegradation of Acid Dyes
pH Generally 6.0 - 8.0 nih.govAffects the dye's molecular state and the permeability of the bacterial cell membrane. nih.gov For some enzymatic processes, a more acidic pH (e.g., 3.2) can be optimal. scielo.br
Temperature Typically 25°C - 40°C nih.govuminho.ptInfluences microbial growth, reproduction rate, and enzymatic activity. Extreme temperatures can inhibit or kill the microorganisms. uminho.pt
Nutrient Sources Presence of external carbon and nitrogenMany bacterial strains require additional nutrients to co-metabolize complex dye molecules. nih.gov
Oxygen Aerobic or anaerobic conditionsThe initial decolorization step by reductases often occurs under anaerobic or anoxic conditions, while the subsequent degradation of aromatic intermediates is typically an aerobic process. ijcmas.comuminho.pt
Dye Concentration Varies by microbial strainHigh concentrations of dyes can be toxic to microorganisms, inhibiting their growth and degradation capabilities. nih.gov

Application of Bioadsorbents in Textile Effluent Treatment

Bioadsorbents, derived from renewable and often waste materials, offer a cost-effective and environmentally friendly alternative to conventional adsorbents like activated carbon for removing dyes from textile effluents. pan.plencyclopedia.pub These materials, which can include agricultural wastes like orange peels, compost, and various leaf powders, possess functional groups that can bind with dye molecules. pan.plmdpi.comijstr.org

Chitosan (B1678972) nanoparticles have been investigated for the removal of Acid Green 27 from aqueous solutions, demonstrating a high adsorption capacity. researchgate.net The effectiveness of bioadsorbents is attributed to their porous structure and the presence of functional groups such as carboxyl and hydroxyl groups on their surface. pan.pl The adsorption process can be influenced by factors like pH, adsorbent dosage, and contact time. ijstr.org For instance, the removal of some acid dyes using orange peels was found to be most effective at a neutral pH. ijstr.org

BioadsorbentTarget Dye(s)Key Findings
Chitosan NanoparticlesAcid Green 27 researchgate.netDemonstrated a high monolayer adsorption capacity. researchgate.net
CompostAcid Red 18, Acid Blue 9, Acid Green 16, Acid Black 1 pan.plresearchgate.netCan be used as a low-cost sorbent for acid dyes. Adsorption is favorable, but can increase COD in the final solution. pan.plresearchgate.net
Orange PeelsTextile Dyes ijstr.orgEffective and cost-effective bioadsorbent. Optimum conditions include a specific adsorbent dose and contact time. ijstr.org
Ashoka Leaf PowderRhodamine B, Malachite Green, Brilliant Green encyclopedia.pubShowed interactive behavior towards these dyes. encyclopedia.pub

Integrated Sustainable Remediation Strategies

Addressing the challenge of dye pollution requires a holistic approach that integrates various remediation technologies and focuses on sustainability. This includes the development of green technologies and the potential for recycling and reusing by-products from the remediation process.

Development of Green and Eco-Friendly Technologies for Dye Removal

The development of "green" and eco-friendly technologies for dye removal is a growing area of focus, aiming to minimize environmental impact and promote a circular economy. mdpi.comijcce.ac.ir These technologies prioritize the use of renewable resources, reduce waste generation, and are often more cost-effective than traditional methods. ijcce.ac.irmdpi.com

Advanced Oxidation Processes (AOPs) are considered a green and powerful technology for degrading toxic pollutants in dye effluents. ijcce.ac.ir These processes generate highly reactive radicals that can oxidize complex chemical compounds. ijcce.ac.ir Biological methods, including the use of microorganisms and enzymes, are also at the forefront of green remediation due to their eco-friendly nature and potential for complete mineralization of dyes. mdpi.comuminho.pt

Phycoremediation, which utilizes algae for dye removal, is another sustainable alternative. scione.com Algae can uptake, degrade, or transform toxic dyes through their metabolic pathways, contributing to a more integrated and sustainable wastewater treatment system. scione.com

Recycling and Reuse Potential of Remediation By-products

A key aspect of sustainable remediation is the ability to recycle and reuse by-products, minimizing waste and creating a more circular economy. rsc.orgepa.gov In the context of dye remediation, this can involve several strategies.

The regeneration and reuse of bioadsorbents is one such strategy. mdpi.com Various methods, including chemical treatments and thermal methods, can be employed to recover the adsorbent for multiple cycles of dye removal. mdpi.com This not only reduces the cost of treatment but also minimizes the amount of solid waste generated.

Analytical and Spectroscopic Characterization Techniques in C.i. Acid Green 27 Research

Spectroscopic Methods for Structural and Interactional Analysis

Spectroscopy is a fundamental tool for investigating the properties of Acid Green 27, from its basic structure to its complex interactions in biological systems.

UV-Vis spectroscopy is a primary technique for analyzing Acid Green 27, particularly for quantification and studying its binding behavior. The dye exhibits characteristic absorption peaks in the UV-visible range. In aqueous solutions, Naphthol Green B shows major absorption peaks at approximately 264 nm, 364 nm, and a broad peak in the visible region around 716 nm. mdpi.com Another source notes an absorbance peak at 202 nm. aatbio.com The position and intensity of these peaks can be influenced by the solvent and interactions with other substances.

This technique is extensively used to study the interactions between Acid Green 27 and various molecules, such as proteins and surfactants. nih.govmdpi.com For instance, the binding of the dye to bovine serum albumin (BSA) and human hemoglobin has been monitored by observing changes in the UV-Vis spectrum. nih.govsmolecule.com These spectral shifts provide evidence of complex formation and can be used to calculate binding parameters. researchgate.net In studies involving surfactants like cetyltrimethylammonium bromide (CTAB), an increase in the absorbance of Acid Green 27 indicates the incorporation of dye molecules into surfactant micelles. mdpi.com

Table 1: Reported UV-Vis Absorption Maxima (λmax) for C.I. Acid Green 27 / Naphthol Green B

λmax (nm) Solvent/Conditions Source
202 nm Not specified aatbio.com
264 nm, 364 nm, 716 nm Aqueous solution mdpi.com

Fluorescence spectroscopy is a highly sensitive method used to investigate the binding of Acid Green 27 to biomolecules. smolecule.com While some sources describe Acid Green 27 as having fluorescent properties, it is often its ability to quench the intrinsic fluorescence of biomolecules like proteins that is exploited in research. smolecule.com For example, studies have shown that Acid Green 27 can significantly quench the natural fluorescence of human hemoglobin and bovine serum albumin (BSA), indicating a strong interaction. nih.govsmolecule.com

This quenching mechanism is typically static, resulting from the formation of a non-fluorescent ground-state complex between the dye and the biomolecule. nih.gov By analyzing the fluorescence quenching data, researchers can determine key binding parameters, such as binding constants and the number of binding sites. nih.gov In a study of the Naphthol Green B-BSA system, the binding constant (K) was determined to be 1.411 x 10⁵ L·mol⁻¹, with approximately one binding site. nih.gov Such studies are crucial for understanding how the dye might interact with proteins in biological systems. smolecule.com The interaction can lead to conformational changes in the protein's structure. smolecule.com

Table 2: Binding Parameters of Naphthol Green B with Bovine Serum Albumin (BSA) from Fluorescence Quenching

Parameter Value Unit Source
Binding Constant (KLe) 1.411 x 10⁵ L·mol⁻¹ nih.gov
Number of Binding Sites (n) ~1.26 - nih.gov
Enthalpy Change (ΔHθ) -5.707 kJ·mol⁻¹ nih.gov
Gibbs Free Energy Change (ΔGθ) -30.25 kJ·mol⁻¹ nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule, thereby confirming its chemical structure. tandfonline.com The FTIR spectrum of Acid Green 27 reveals characteristic absorption bands corresponding to its various structural components. researchgate.netdeswater.com For the related compound Acid Green 25, which shares the anthraquinone (B42736) core, characteristic peaks include those for S=O stretch (1180 cm⁻¹), N=O asymmetric stretch (1520 cm⁻¹), and C=O quinone stretch (1620 cm⁻¹). For Naphthol Green B, which is a complex of iron with a naphthol derivative, key functional groups would include hydroxyl (-OH), nitroso (-N=O), and sulfonate (-SO₃) groups on a naphthalene (B1677914) ring structure. deswater.comresearchgate.netthermofisher.com Analysis of materials that have adsorbed Acid Green 27 also uses FTIR to identify the functional groups involved in the binding process. deswater.com

Fluorescence Spectroscopy in Dye-Biomolecule Systems

Diffraction and Microscopic Techniques for Material Characterization

When Acid Green 27 is incorporated into solid materials, such as composites or nanoparticles, diffraction and microscopy techniques are vital for characterizing the resulting material's structure and morphology.

X-ray diffraction (XRD) is the primary method for determining the crystalline or amorphous nature of materials. mdpi.com In research involving Acid Green 27, XRD is often used to characterize adsorbent materials or nanocomposites before and after dye interaction. mdpi.combohrium.com For example, in studies where Acid Green 27 is removed from water using adsorbents like metallic glass or layered double hydroxides (LDHs), XRD patterns are used to assess the adsorbent's structure. mdpi.combohrium.com The patterns can reveal whether the material is amorphous, as indicated by a broad diffraction peak, or crystalline, shown by sharp peaks. mdpi.com Changes in the XRD pattern of an adsorbent after dye uptake can indicate intercalation of the dye into the material's structure or other structural modifications. researchgate.netresearchgate.net For instance, the XRD patterns of Fe₇₈Si₉B₁₃ metallic glass ribbons used in Naphthol Green B degradation showed they were mainly composed of an amorphous phase. mdpi.com

Transmission Electron Microscopy (TEM) provides high-resolution images of material morphology at the nanoscale. It is used to visualize the size, shape, and distribution of nanostructures involving Acid Green 27. researchgate.netbohrium.com For instance, when the dye is used as a template to synthesize polyaniline hollow nanotubes (PANI-HNTs), TEM images can confirm the formation of these structures and determine their dimensions, such as external and internal diameters. rsc.org In one study, PANI-HNTs were formed with an external diameter of 50–60 nm and an internal diameter of 5–10 nm. rsc.org TEM is also employed to characterize nanoparticles, like those made from zirconium oxide or modified biochar, that are used as adsorbents for Acid Green 27, revealing their size and shape which are critical to their function. bohrium.comekb.egresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Elucidation[3],

Other Advanced Analytical Techniques

In the comprehensive analysis of this compound and materials derived from it, researchers employ a variety of advanced techniques to elucidate specific physical and chemical properties. These methods provide deeper insights into the compound's behavior in complex systems and the characteristics of materials synthesized using it as a template.

Electrical Conductivity Measurements for Micellar System Thermodynamics

Electrical conductivity measurement is a fundamental and highly sensitive technique used to investigate the aggregation behavior of surfactants and their interaction with dyes like Acid Green 27 in aqueous solutions. acs.org This method is pivotal for determining the critical micelle concentration (CMC), which is the specific concentration at which surfactant molecules begin to self-assemble into micelles. acs.org The formation of micelles is detected by a distinct change or break in the slope of the plot of specific conductivity versus surfactant concentration. pcbiochemres.com

From the temperature dependence of the CMC values, key thermodynamic parameters of micellization can be calculated, offering insight into the spontaneity and driving forces of the process. researchgate.net These parameters include:

Standard Gibbs Free Energy of Micellization (ΔG°m): Indicates the spontaneity of the micellization process. Negative values suggest a spontaneous process. pcbiochemres.com

Standard Enthalpy of Micellization (ΔH°m): Represents the heat change associated with the formation of micelles. It can indicate whether the process is exothermic or endothermic. pcbiochemres.com

Standard Entropy of Micellization (ΔS°m): Reflects the change in randomness or disorder of the system upon micelle formation. pcbiochemres.com

While this technique is widely applied to study dye-surfactant interactions and the solubilization of dyes within micelles, specific research detailing the thermodynamic parameters of this compound micellar systems determined via electrical conductivity was not available in the searched literature. pcbiochemres.comresearchgate.net

Nitrogen Adsorption-Desorption Isotherms (BET) for Surface Area Determination

The Brunauer-Emmett-Teller (BET) method, which involves the analysis of nitrogen adsorption-desorption isotherms at 77 K, is a standard and widely used technique for determining the specific surface area, pore volume, and pore size distribution of porous materials. rsc.org This analysis is crucial for characterizing adsorbents, as a larger surface area often correlates with enhanced adsorption capacity. rsc.org

In a notable application, Acid Green (AG) crystals were utilized as a water-soluble soft template for the in-situ synthesis of Polyaniline Hollow Nanotubes (PANI-HNTs). rsc.orgrsc.org After the synthesis and removal of the AG template, the resulting PANI-HNTs were characterized using nitrogen adsorption-desorption measurements to understand their textural properties. rsc.org

The analysis revealed that the PANI-HNTs exhibited a type-IV isotherm, which is characteristic of mesoporous materials (pores with diameters between 2 and 50 nm). rsc.org The specific surface area calculated using the BET equation was found to be significantly larger than that of conventionally prepared polyaniline. rsc.org This increased surface area is a critical factor that is expected to provide the synthesized PANI-HNTs with favorable adsorption properties for various applications, including dye removal. rsc.org

The detailed findings from the BET analysis of PANI-HNTs synthesized using an Acid Green template are summarized in the table below. rsc.org

Table 1: Textural Properties of Polyaniline Hollow Nanotubes (PANI-HNTs) Synthesized with an Acid Green Template

Parameter Value Unit
BET Specific Surface Area (SBET) 39.18 m²/g
Total Pore Volume (Vt) 0.072 cm³/g

Theoretical and Computational Chemistry in C.i. Acid Green 27 Studies

Quantum Chemical Investigations of Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of a molecule's physicochemical properties from its fundamental structure. researchgate.net Methods such as Hartree-Fock (HF) and post-HF methods, alongside Density Functional Theory (DFT), are employed to solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic configuration and energy. physchemres.org

For dye molecules, these investigations are crucial for understanding the basis of their color, reactivity, and stability. Key parameters derived from quantum chemical calculations provide a quantitative basis for this understanding.

The electronic structure of a molecule, specifically the arrangement of its frontier molecular orbitals (HOMO and LUMO), is fundamental to its chemical reactivity. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference (ΔE) between these two orbitals is a critical indicator of the molecule's kinetic stability and reactivity. A small HOMO-LUMO gap generally implies that less energy is required to excite an electron, leading to higher reactivity.

In the context of Acid Green 27, an anthraquinone-based dye, its reactivity is influenced by its complex aromatic structure and substituent groups (butyl and sulfonate). Quantum chemical calculations can map the electron density distribution, identifying regions of the molecule that are electron-rich (susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack). This information is vital for predicting how the dye will interact with other molecules, such as fibers during the dyeing process or chemical species during degradation. While specific quantum chemical studies focused solely on Acid Green 27 are not prevalent in the reviewed literature, the methodologies are standard for characterizing similar dye molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. It offers a favorable balance between accuracy and computational cost, making it suitable for studying large and complex systems like dye molecules. scribd.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, simplifying the problem while still providing robust insights into molecular properties and reaction mechanisms. physchemres.orgscribd.com

The adsorption of dyes onto various substrates is a critical process in both dyeing applications and environmental remediation. DFT is widely used to model these adsorption phenomena at the atomic level, providing a detailed picture of the interactions between the dye molecule and the adsorbent surface.

These simulations can identify and quantify the various forces driving adsorption, including:

Electrostatic Interactions: Occur between charged parts of the dye molecule (like the sulfonate groups, -SO₃⁻, in Acid Green 27) and charged sites on the adsorbent surface. nih.gov

Hydrogen Bonding: A strong type of dipole-dipole interaction involving hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen in the dye structure).

π-π Interactions: Occur between the aromatic rings of the dye and those on a surface, common in adsorption onto carbon-based materials.

Studies on the adsorption of anthraquinone (B42736) dyes, such as Acid Green 25 and Acid Green 27, onto clay-alginate composites have shown that these materials have a high affinity for the dyes. scirp.org The adsorption process was found to be favorable, with the composite containing 5.9% alginate showing the highest capacity. scirp.org For Acid Green 27, the maximum adsorption capacity was enhanced by 160% compared to the pristine clay. scirp.org Similarly, research on the adsorption of Acid Green 27 onto chitosan (B1678972) nanoparticles revealed a significantly higher Langmuir monolayer adsorption capacity (2103.6 mg/g) compared to micron-sized chitosan, highlighting the importance of adsorbent morphology. researchgate.net

Table 2: Adsorption Data for Acid Green Dyes on Various Adsorbents

Adsorbent Dye Isotherm Model Fit Key Findings
Clay-Alginate Composite Acid Green 27 Freundlich Maximum adsorption capacity enhanced by 160% compared to pristine clay. scirp.org
Chitosan Nanoparticles Acid Green 27 Langmuir Monolayer adsorption capacity of 2103.6 mg/g. researchgate.netscribd.com

These theoretical models, validated by experimental data, are crucial for designing and optimizing new materials for efficient dye removal from wastewater. researchgate.net

The environmental fate of dyes like Acid Green 27 is a significant concern, and understanding their degradation is essential for developing effective wastewater treatment technologies. nih.govnih.gov DFT calculations are a powerful tool for elucidating the complex reaction pathways involved in dye degradation, whether through advanced oxidation processes, photocatalysis, or biodegradation. researchgate.net

By modeling potential reaction steps, DFT can be used to:

Identify the most likely sites on the dye molecule for initial attack by reactive species (e.g., hydroxyl radicals).

Calculate the activation energies and reaction enthalpies for various proposed steps.

Characterize the structure of intermediate products.

Determine the most energetically favorable degradation pathway.

For instance, in the degradation of other dyes, DFT has been used to show that pathways initiated by radical attack on specific functional groups or cleavage of the aromatic rings are common. researchgate.net Studies on the enzymatic degradation of Acid Green 27 by laccases from fungi like Trametes versicolor and Trametes hirsuta show that different enzyme isoforms have varying levels of activity, suggesting specific structural interactions are at play. scribd.commdpi.comresearchgate.net While detailed DFT-based mechanistic studies for Acid Green 27 degradation were not found in the search results, this approach is critical for mapping the transformation of the parent dye into smaller, less harmful compounds. researchgate.net

Modeling of Adsorption Mechanisms and Surface Interactions

Structure-Activity Relationship (SAR) Studies for Dye Behavior and Functionality

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological or functional activity. doi.orgd-nb.info In dye chemistry, SAR provides a framework for rationally designing new dyes with desired properties, such as improved color fastness, specific affinities for certain fibers, or enhanced biodegradability.

For Acid Green 27, the key structural components that determine its functionality are:

The anthraquinone chromophore , which is responsible for its color.

The two p-n-butylaniline substituent groups, which modulate the color and affect the dye's hydrophobicity and affinity for fibers. google.com

The two sulfonate groups (-SO₃⁻) , which confer water solubility and provide primary binding sites for materials like wool and nylon through electrostatic interactions. polyu.edu.hk

An SAR study on Acid Green 27 would involve synthesizing and testing a series of analogues where these structural features are systematically modified. For example, one could vary the length or branching of the alkyl chains (butyl groups) or change the number and position of the sulfonate groups. By correlating these structural changes with measured properties (e.g., adsorption constants, color intensity, degradation rates), a predictive model can be built. This allows chemists to tune the dye's structure to optimize its performance for a specific application, from textile dyeing to use as a biocatalyst substrate. researchgate.netdoi.org

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Acid Green 27, and how do reaction parameters influence yield and purity?

  • Methodology : Use factorial design experiments (e.g., varying temperature, pH, and stoichiometry) to identify critical parameters. Characterize products via UV-Vis spectroscopy (λmax ~620 nm for AG27) and HPLC to quantify purity . Validate reproducibility by repeating trials under controlled conditions and reporting error margins (e.g., ±2% RSD) .

Q. Which analytical techniques are most effective for characterizing Acid Green 27 in environmental samples?

  • Methodology : Compare sensitivity and selectivity of HPLC-MS (for structural confirmation), UV-Vis spectroscopy (for quantification), and FTIR (for functional group analysis). Include calibration curves with R² >0.99 and detection limits (e.g., HPLC-LOD: 0.1 ppm) . Address matrix effects by spiking samples with AG27 and validating recovery rates .

Q. How does Acid Green 27 behave in aqueous systems under varying pH and ionic strength?

  • Methodology : Conduct batch adsorption experiments using controlled pH (3–10) and ionic strength (0.01–0.1 M NaCl). Monitor solubility and aggregation via dynamic light scattering (DLS). Reference spectral shifts in UV-Vis to infer protonation/deprotonation .

Advanced Research Questions

Q. What mechanistic pathways govern the photodegradation of Acid Green 27, and how do reactive oxygen species (ROS) contribute?

  • Methodology : Use LC-QTOF-MS to identify degradation intermediates. Quantify ROS (•OH, O₂•⁻) via electron paramagnetic resonance (EPR) or fluorescent probes. Compare pseudo-first-order kinetics under UV vs. solar irradiation . Contrast findings with computational models (e.g., DFT for bond dissociation energies) .

Q. How do contradictory reports on AG27’s ecotoxicity arise, and what statistical approaches reconcile these discrepancies?

  • Methodology : Perform meta-analysis of LC50 values (e.g., Daphnia magna: 10–50 mg/L) using ANOVA to assess variability. Evaluate study design factors: exposure time, organism age, and test conditions. Apply Hill’s criteria for causation to distinguish correlation from mechanistic links .

Q. Can Acid Green 27 form stable complexes with heavy metals in soil, and what are the implications for bioavailability?

  • Methodology : Use X-ray absorption spectroscopy (XAS) to study AG27-Cu/Fe complexes. Measure metal leaching via ICP-MS in soil columns. Assess bioavailability using Eisenia fetida bioassays and correlate with speciation models (e.g., Visual MINTEQ) .

Q. What role do hydroxylated metabolites of AG27 play in its persistence and toxicity in anaerobic environments?

  • Methodology : Simulate anaerobic degradation in sludge reactors. Track metabolites via HRMS/MS and quantify persistence via half-life (t½) calculations. Use ToxCast assays to compare parent compound vs. metabolite toxicity .

Methodological Guidance

  • Data Contradictions : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability . For environmental studies, standardize test organisms and exposure protocols .
  • Green Chemistry Alignment : Evaluate AG27 synthesis using the 12 Principles of Green Chemistry (e.g., atom economy, safer solvents). Compare waste generation (E-factor) and energy use to alternatives .
  • Statistical Rigor : Report confidence intervals (95% CI) for kinetic data and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.